(Z)-3-(3-methoxy-4-prop-2-ynoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
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Overview
Description
(Z)-3-(3-methoxy-4-prop-2-ynoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-methoxy-4-prop-2-ynoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the prop-2-ynoxyphenyl group and the methoxy substituent. The final step usually involves the formation of the enenitrile moiety under specific reaction conditions such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and prop-2-ynoxy groups.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules. Its structural features could make it a candidate for binding studies with proteins or nucleic acids.
Medicine
The compound could have potential medicinal applications, such as serving as a lead compound for drug development. Its interactions with biological targets might be explored for therapeutic effects.
Industry
In the industrial sector, the compound might be used in the development of new materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of (Z)-3-(3-methoxy-4-prop-2-ynoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile would depend on its specific interactions with molecular targets. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(3-methoxy-4-ethoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
- (Z)-3-(3-methoxy-4-prop-2-ynoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement
Properties
IUPAC Name |
(Z)-3-(3-methoxy-4-prop-2-ynoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-4-9-26-19-8-6-15(12-20(19)25-3)11-16(13-22)21-23-17-7-5-14(2)10-18(17)24-21/h1,5-8,10-12H,9H2,2-3H3,(H,23,24)/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEBAPITZLBFFF-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)OCC#C)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=C(C=C3)OCC#C)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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